molecular formula C21H18N4O2 B5227998 5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide

5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No. B5227998
M. Wt: 358.4 g/mol
InChI Key: UWEKRHDCIMYOHQ-UHFFFAOYSA-N
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Description

Triazole derivatives, including compounds similar to "5-methyl-1-phenyl-N-[(5-phenyl-2-furyl)methyl]-1H-1,2,3-triazole-4-carboxamide", are of significant interest in chemistry due to their diverse chemical and physical properties. These compounds find applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of azides and alkynes, a process known as the click reaction, which is highly efficient and selective. For instance, the oriented synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole derivatives has been developed using phenyl acetylene, sodium azide, and methyl iodide in the presence of copper iodide, showcasing the versatility of triazole synthesis methods (Liu et al., 2015).

Molecular Structure Analysis

The molecular structure of triazole derivatives can be elucidated using techniques such as X-ray diffraction. For example, the crystal structure of related triazole compounds has been determined, revealing the presence of hydrogen bonding and the stabilization of molecular conformation (Shen et al., 2013).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including nucleophilic substitution and cycloaddition. Their reactivity can be tailored through functionalization at different positions on the triazole ring. The chemistry of polyazaheterocyclic compounds, including triazoles, involves complex reactions such as the Dimroth rearrangement, indicating the dynamic nature of these molecules (Sutherland & Tennant, 1971).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some triazole derivatives are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of triazole derivatives is a very active area of research, with potential applications in medicine, agriculture, and materials science . Future research on this compound could explore its potential uses in these and other areas.

properties

IUPAC Name

5-methyl-1-phenyl-N-[(5-phenylfuran-2-yl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-15-20(23-24-25(15)17-10-6-3-7-11-17)21(26)22-14-18-12-13-19(27-18)16-8-4-2-5-9-16/h2-13H,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWEKRHDCIMYOHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2)C(=O)NCC3=CC=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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